molecular formula C26H31FO7 B104469 9beta,11beta-Epoxy-6alpha-fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate CAS No. 6598-95-4

9beta,11beta-Epoxy-6alpha-fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate

Cat. No. B104469
CAS RN: 6598-95-4
M. Wt: 474.5 g/mol
InChI Key: MQQZOQZVFKAHJB-ANHKYHMRSA-N
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Description

The compound 9beta,11beta-Epoxy-6alpha-fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate is a synthetic steroid with a complex molecular structure. It is related to prednisolone, a well-known glucocorticoid, and has been the subject of research due to its potential pharmacological properties. The compound's structure includes several functional groups, such as an epoxy group, a fluoro group, and an isopropylidenedioxy group, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of related steroids has been explored in the literature. For instance, an expedient synthesis of 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate from prednisolone has been reported . This synthesis involves a six-step transformation with a 13% unoptimized yield. A novel Mattox rearrangement and double dehydration of prednisolone were key steps in the synthesis process. This study provides insights into the oxidation of silyl Δ(19,20)-enol ethers and the structural factors that influence the success of such oxidations. Although the specific compound is not synthesized in this study, the methods and findings could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of steroids like the one is characterized by a pregnane backbone with various substituents that affect their biological activity. The presence of an epoxy group at the 9β,11β-position and a fluoro group at the 6α-position are indicative of modifications that can alter the steroid's interaction with biological targets. The isopropylidenedioxy group is a protective group that can be used during synthesis to protect certain functional groups from unwanted reactions.

Chemical Reactions Analysis

Steroids undergo a variety of chemical reactions, including oxidations, reductions, and rearrangements. The Mattox rearrangement mentioned in the synthesis of a related steroid is an example of a chemical reaction that can be used to modify the steroid nucleus. Additionally, the study on the effect of 6beta-Methoxy-9beta,10alpha-pregna-4,6-diene-3,20-dione on steroid reductases in rat liver suggests that certain steroids can inhibit enzymatic reactions in the liver, such as the delta4-3-oxosteroid-5alpha-reduction and delta4-3-oxosteroid-5beta-reduction. These findings are relevant for understanding the chemical reactivity and potential inhibitory effects of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of steroids are influenced by their molecular structure. The presence of specific functional groups can affect properties such as solubility, melting point, and reactivity. For example, the introduction of a fluoro group can increase the compound's lipophilicity, potentially affecting its distribution within the body. The epoxy group may make the molecule more reactive, which could be exploited in synthetic chemistry or modulate its biological activity. Understanding these properties is crucial for the development of new drugs based on steroid scaffolds.

Scientific Research Applications

Metabolic Fate in Laboratory Animals

In a study by Gordon and Morrison (1978), the metabolic fate of a structurally similar compound, triamcinolone acetonide (TA), was investigated in rabbits, dogs, monkeys, and rats. This research showed qualitative similarities in metabolism across these species, with major metabolites identified through various analytical techniques (Gordon & Morrison, 1978).

Synthesis and Anti-inflammatory Properties

Toscano et al. (1977) explored the synthesis and topical anti-inflammatory properties of related compounds, including 17,21-bis(acetyloxy)-6beta,9-difluoro-11beta-hydroxypregna-1,4-diene-3,20-dione. Their work involved the introduction of halogen atoms to inhibit rearrangement and improve stability, leading to high topical anti-inflammatory activity without systemic effects (Toscano et al., 1977).

Synthesis of Corticoid Intermediates

A study by Lưu Đức Huy et al. (2015) presented the synthesis of 21-acetate pregna-4,9(11)-diene-17α,21-diol-3,20-dione, an intermediate for corticoids such as hydrocortisone and prednisolone. This work contributes to the understanding of the structural foundations for the synthesis of various corticosteroids (Lưu Đức Huy et al., 2015).

Glucocorticoid Receptor Interactions

El Masry et al. (1977) synthesized two alkylating glucocorticoids to investigate the possibility of alkylating glucocorticoid receptors. Their study provided insights into the biological activities of these compounds as inhibitors of cell growth and their ability to interact with glucocorticoid receptors (El Masry et al., 1977).

properties

IUPAC Name

[2-[(1S,3S,5S,6S,10R,12S,13S,15S,21S)-15-fluoro-5,8,8,21-tetramethyl-18-oxo-2,7,9-trioxahexacyclo[11.8.0.01,3.05,12.06,10.016,21]henicosa-16,19-dien-6-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FO7/c1-13(28)31-12-19(30)26-20(32-22(2,3)34-26)10-15-16-9-18(27)17-8-14(29)6-7-23(17,4)25(16)21(33-25)11-24(15,26)5/h6-8,15-16,18,20-21H,9-12H2,1-5H3/t15-,16-,18-,20+,21-,23-,24-,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQZOQZVFKAHJB-ANHKYHMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC4C5(C3CC(C6=CC(=O)C=CC65C)F)O4)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@H]4[C@@]5([C@H]3C[C@@H](C6=CC(=O)C=C[C@@]65C)F)O4)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50984462
Record name 2-(12-Fluoro-4a,6a,8,8-tetramethyl-2-oxo-2,5a,6,6a,9a,10,10a,10b,11,12-decahydro-8H-naphtho[2',1':4,5]oxireno[5,6]indeno[1,2-d][1,3]dioxol-6b(4aH)-yl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9beta,11beta-Epoxy-6alpha-fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate

CAS RN

6598-95-4
Record name Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9,11-epoxy-6-fluoro-16,17-[(1-methylethylidene)bis(oxy)]-, (6α,9β,11β,16α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6598-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9beta,11beta-Epoxy-6alpha-fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006598954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(12-Fluoro-4a,6a,8,8-tetramethyl-2-oxo-2,5a,6,6a,9a,10,10a,10b,11,12-decahydro-8H-naphtho[2',1':4,5]oxireno[5,6]indeno[1,2-d][1,3]dioxol-6b(4aH)-yl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9β,11β-epoxy-6α-fluoro-21-hydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate
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